3-methyl-4-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3,4-dihydro-1-phthalazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound that features a phthalazine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3,4-dihydro-1-phthalazinecarboxamide typically involves multi-step organic reactions. One common method includes the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . Another approach involves the oxidative cyclization of β-enaminones, which is a well-studied method for synthesizing pyrrolin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory settings to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3,4-dihydro-1-phthalazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-methyl-4-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3,4-dihydro-1-phthalazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-4-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole structure and has been studied for its bioactive properties.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound has hypoglycemic activity and follows a mechanism based on the response to oral glucose overcharge.
Uniqueness
3-methyl-4-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3,4-dihydro-1-phthalazinecarboxamide is unique due to its phthalazine core structure, which distinguishes it from other similar compounds. This unique structure may contribute to its specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H16N4O2 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3-methyl-4-oxo-N-(2-pyrrol-1-ylethyl)phthalazine-1-carboxamide |
InChI |
InChI=1S/C16H16N4O2/c1-19-16(22)13-7-3-2-6-12(13)14(18-19)15(21)17-8-11-20-9-4-5-10-20/h2-7,9-10H,8,11H2,1H3,(H,17,21) |
InChI Key |
MCYXUXQFHZLJHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCN3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.